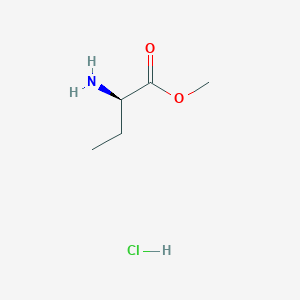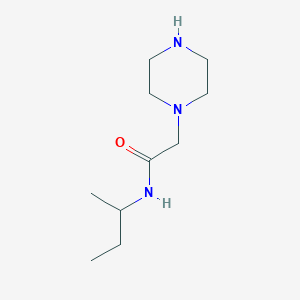![molecular formula C7H5BrN4 B1281954 2-Bromo-6-methylpyrazino[2,3-b]pyrazine CAS No. 91225-51-3](/img/structure/B1281954.png)
2-Bromo-6-methylpyrazino[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-methylpyrazino[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H5BrN4 It is characterized by a pyrazine ring fused with a pyrazino ring, with a bromine atom at the 2-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine typically involves the bromination of 6-methylpyrazino[2,3-b]pyrazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often include refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 6-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrazine ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, hydrogen gas with palladium on carbon catalyst.
Major Products:
Substitution: Formation of 2-substituted-6-methylpyrazino[2,3-b]pyrazine derivatives.
Oxidation: Formation of 6-formylpyrazino[2,3-b]pyrazine or 6-carboxypyrazino[2,3-b]pyrazine.
Reduction: Formation of 6-methylpyrazino[2,3-b]pyrazine or fully reduced pyrazine derivatives.
科学的研究の応用
2-Bromo-6-methylpyrazino[2,3-b]pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of bioactive molecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery. It is studied for its interactions with biological targets and its ability to modulate biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds.
作用機序
The mechanism of action of 2-Bromo-6-methylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets. The bromine atom and the pyrazine ring contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the target molecule.
類似化合物との比較
2-Chloro-6-methylpyrazino[2,3-b]pyrazine: Similar structure with a chlorine atom instead of bromine. It exhibits different reactivity and biological properties.
2-Bromo-6-ethylpyrazino[2,3-b]pyrazine: Similar structure with an ethyl group instead of a methyl group. It has different steric and electronic effects.
6-Methylpyrazino[2,3-b]pyrazine: Lacks the bromine atom, leading to different chemical reactivity and applications.
Uniqueness: 2-Bromo-6-methylpyrazino[2,3-b]pyrazine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-bromo-6-methylpyrazino[2,3-b]pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c1-4-2-9-7-6(11-4)10-3-5(8)12-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVAQAIJCWLXQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=N1)N=CC(=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536614 |
Source


|
| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91225-51-3 |
Source


|
| Record name | 2-Bromo-6-methylpyrazino[2,3-b]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)


![2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281886.png)






![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)


